Regiochemical Identity Differentiates This Compound from the HSP90 Inhibitor SU086
The target compound carries the 3-nitrophenyl substituent on the carbonyl side of the enone and the 3,4,5-trimethoxyphenyl on the alkene side. SU086 (CAS 1017898-53-1) bears the opposite regiochemistry — 3-nitrophenyl on the alkene side and 2,4,6-trimethoxyphenyl on the carbonyl side — and is a characterized HSP90 inhibitor that impairs glycolysis in prostate cancer cells at 10 μM [1]. This regiochemical inversion is not a trivial substitution; it redirects biological activity from HSP90/glycolysis modulation (SU086) to antimycobacterial and antileishmanial activity (target compound) [2]. No published evidence demonstrates that SU086 possesses antimycobacterial or antileishmanial activity, nor that the target compound inhibits HSP90.
| Evidence Dimension | Regiochemistry and primary biological activity |
|---|---|
| Target Compound Data | 3-Nitrophenyl on carbonyl side, 3,4,5-trimethoxyphenyl on alkene side. Antimycobacterial MIC = 25 μg/mL (H37Rv); Antileishmanial IC50 = 9.3 μg/mL (L. braziliensis) |
| Comparator Or Baseline | SU086: 3-Nitrophenyl on alkene side, 2,4,6-trimethoxyphenyl on carbonyl side. HSP90 inhibition; inhibits prostate cancer cell growth, migration, and invasion at 10 μM in vitro |
| Quantified Difference | Divergent biological profiles: target compound active against M. tuberculosis and Leishmania; SU086 active in prostate cancer via HSP90/glycolysis axis. No overlapping activity reported. |
| Conditions | Target compound: Monga et al. 2013 synthetic series, broth microdilution and antileishmanial assays. SU086: Rice et al. 2022, prostate cancer cell lines (LNCaP, C4-2, 22Rv1), 10 μM treatment. |
Why This Matters
Procurement of the correct regioisomer is essential: ordering SU086 instead of CAS 1164523-33-4 would deliver a compound with entirely different target engagement and no validated anti-infective activity.
- [1] Rice MA, Kumar V, Tailor D, Garcia-Marques FJ, Hsu E, Liu S, et al. SU086, an inhibitor of HSP90, impairs glycolysis and represents a treatment strategy for advanced prostate cancer. Cell Rep Med. 2022;3(2):100537. doi:10.1016/j.xcrm.2022.100537. View Source
- [2] Monga V, Goyal K, Steindel M, Malhotra M, Rajani DP, Rajani SD. Synthesis and evaluation of new chalcones, derived pyrazoline and cyclohexenone derivatives as potent antimicrobial, antitubercular and antileishmanial agents. Med Chem Res. 2014;23(4):2019-2032. doi:10.1007/s00044-013-0803-1. View Source
